2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid
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Overview
Description
2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H3ClN2O2S. It is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
Uniqueness
2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid is unique due to its fused ring system containing both sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3ClN2O2S |
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Molecular Weight |
214.63 g/mol |
IUPAC Name |
2-chlorothieno[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-4-1-9-6-5(10-4)3(2-13-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
KWBBWCZZIKDHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CSC2=N1)C(=O)O)Cl |
Origin of Product |
United States |
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